molecular formula C24H29NO6 B4142302 6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B4142302
M. Wt: 427.5 g/mol
InChI Key: COWAPAUNJGZORY-UHFFFAOYSA-N
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Description

6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinoline derivatives

Preparation Methods

The synthesis of 6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has unique structural features that contribute to its distinct properties. Similar compounds include other hexahydroquinoline derivatives, which may have different substituents or functional groups.

Properties

IUPAC Name

6-O-methyl 3-O-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-12(2)31-24(28)19-14(4)25-16-11-13(3)18(23(27)30-6)22(26)21(16)20(19)15-9-7-8-10-17(15)29-5/h7-10,12-13,18,20,25H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWAPAUNJGZORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CC=C3OC)C(=O)C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 3
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
6-Methyl 3-propan-2-yl 4-(2-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

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